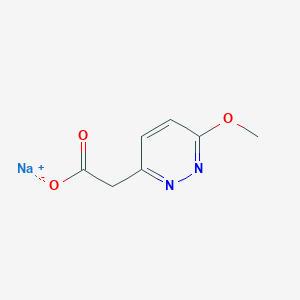

sodium 2-(6-methoxypyridazin-3-yl)acetate

Description

Sodium 2-(6-methoxypyridazin-3-yl)acetate is a sodium salt of a pyridazine derivative featuring a methoxy substituent at the 6-position and an acetate group at the 2-position of the heterocyclic ring. Its structure combines a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—with functional groups that modulate its physicochemical and biological properties. The following analysis leverages structural analogs and related compounds to infer its properties and behavior.

Properties

IUPAC Name |

sodium;2-(6-methoxypyridazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.Na/c1-12-6-3-2-5(8-9-6)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBSCOHDEWBMNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(6-methoxypyridazin-3-yl)acetate typically involves the reaction of 6-methoxypyridazine with sodium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or water, at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-quality raw materials, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

sodium 2-(6-methoxypyridazin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The acetate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

sodium 2-(6-methoxypyridazin-3-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2-(6-methoxypyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TAK-385 (GnRH Antagonist)

TAK-385, a thienopyrimidine derivative containing the 6-methoxypyridazin-3-yl group, shares structural similarities with the target compound . Key comparisons include:

- Functional Groups: Both compounds feature the 6-methoxypyridazine moiety, which in TAK-385 contributes to reduced cytochrome P450 inhibition compared to analogs like sufugolix.

- Biological Activity: TAK-385’s GnRH antagonism highlights the pharmacophoric importance of the pyridazine ring in receptor binding. While sodium 2-(6-methoxypyridazin-3-yl)acetate lacks a thienopyrimidine scaffold, its pyridazine core could similarly engage in hydrogen bonding or π-π interactions in biological systems.

Methyl 2-(6-Methoxypyridin-3-yl)acetate

This ester analog replaces the pyridazine ring with a pyridine ring and substitutes the sodium carboxylate with a methyl ester . Critical differences include:

- Solubility : The sodium carboxylate in the target compound likely confers higher aqueous solubility compared to the lipophilic methyl ester.

5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives

Synthetic routes for substituted pyridazinones (e.g., 5-chloro-6-phenyl derivatives) involve alkylation or halogenation at the 2-position, analogous to the acetate substitution in the target compound . Key contrasts:

- Reactivity: The sodium carboxylate group in the target compound may undergo ion exchange or coordination chemistry, unlike the neutral pyridazinones.

- Purification : Derivatives like 3a-3h are purified via preparative TLC, whereas the ionic nature of this compound might necessitate ion-exchange chromatography or recrystallization from polar solvents.

Physicochemical and Structural Comparisons

Table 1: Key Properties of this compound and Analogs

Hydrogen-Bonding Patterns

The pyridazine ring’s dual nitrogen atoms can act as hydrogen-bond acceptors, forming distinct supramolecular architectures compared to pyridine derivatives. Etter’s graph-set analysis (as discussed in ) suggests that such motifs could stabilize crystal lattices or protein-ligand interactions.

Sodium Salt Behavior

Compared to sodium acetate trihydrate (phase behavior detailed in ), the target compound’s organic anion may reduce hygroscopicity. Sodium molybdate and cyanide () exhibit high thermal stability due to ionic lattices, suggesting similar resilience for this compound.

Biological Activity

Sodium 2-(6-methoxypyridazin-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring substituted with a methoxy group. Its chemical structure can be represented as follows:

This compound is soluble in water, which enhances its bioavailability and potential therapeutic applications.

Pharmacological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study reported that certain pyridazine derivatives demonstrated potent inhibition of urease enzyme activity, which is crucial for bacterial survival in acidic environments .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve the disruption of cellular processes essential for cancer cell proliferation .

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. The compound showed significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the pyridazine ring can enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at the 3-position | Increased cytotoxicity against cancer cells |

| Methoxy group presence | Enhanced solubility and bioavailability |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Antimicrobial Efficacy : A comparative study found that this compound exhibited comparable efficacy to established antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, this compound showed an IC50 value of approximately 25 µM, highlighting its potential as a chemotherapeutic agent .

- Oxidative Stress Studies : Research investigating its antioxidant properties revealed that this compound significantly reduced lipid peroxidation levels in vitro, suggesting a protective effect against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.